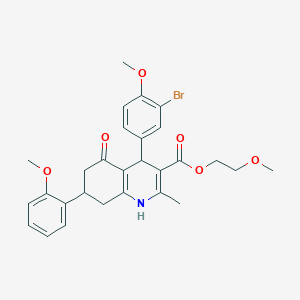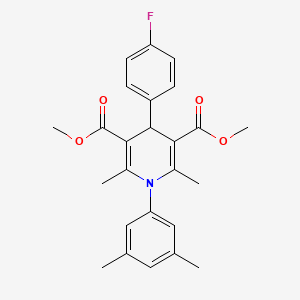![molecular formula C27H26N2O2 B11078606 11-(2-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11078606.png)
11-(2-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of dibenzo[b,e][1,4]diazepines , which are bicyclic heterocycles containing a diazepine ring fused to two benzene rings. Its chemical formula is C19H20N2O . The compound’s systematic name is quite a mouthful, so let’s refer to it as Compound X for simplicity.
Preparation Methods
Synthetic Routes::
- Heterocyclization :
- Another approach involves cyclization of the intermediate formed in step 1 under acidic conditions.
- The resulting compound undergoes further reduction to yield Compound X.
Reductive Amination:
- Industrial-scale production methods for Compound X are not widely documented due to its limited use and rarity.
Chemical Reactions Analysis
- Oxidation : Compound X can be oxidized to form its corresponding ketone.
- Reduction : Reduction of Compound X yields the corresponding amine.
- Substitution : It can undergo nucleophilic substitution reactions at the methoxy group.
- Common Reagents : Sodium borohydride (NaBH4), hydrochloric acid (HCl), and Lewis acids.
- Major Products : The major products depend on reaction conditions and substituents.
Scientific Research Applications
- Chemistry : Compound X serves as a building block for more complex molecules due to its unique diazepine scaffold.
- Biology : Researchers explore its potential as a ligand for G protein-coupled receptors (GPCRs).
- Medicine : Although not widely used, it may exhibit pharmacological properties worth investigating.
- Industry : Limited applications, but it could find use in materials science.
Mechanism of Action
- Compound X likely interacts with specific receptors or enzymes, affecting cellular signaling pathways.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Similar Compounds :
- 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one and 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one .
- Compound X stands out due to its unique substituents and potential biological activity.
Properties
Molecular Formula |
C27H26N2O2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
6-(2-methoxyphenyl)-9-(4-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H26N2O2/c1-17-11-13-18(14-12-17)19-15-23-26(24(30)16-19)27(20-7-3-6-10-25(20)31-2)29-22-9-5-4-8-21(22)28-23/h3-14,19,27-29H,15-16H2,1-2H3 |
InChI Key |
DMRCRSNWHYGCAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CC=C5OC)C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B11078528.png)
![Methyl 4-[({1-(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11078539.png)
![1-{3-[5-{2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide](/img/structure/B11078553.png)
![2,6-Dimethyl-benzo[1,2-b;4,5-b']difuran-3,7-dicarboxylic acid bis-(2-dimethylamino-ethyl) ester](/img/structure/B11078565.png)
![3-[4-(2-bromo-4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B11078572.png)
![Ethyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11078576.png)
![3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-2-[(8-methoxyquinolin-5-yl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B11078584.png)
![(6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)(2-methoxyphenyl)methanone](/img/structure/B11078594.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11078610.png)

![2-[(5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11078620.png)
![N-[(1Z)-3-oxo-1-(pyridin-3-yl)-3-{[2-(pyridin-2-yl)ethyl]amino}prop-1-en-2-yl]benzamide](/img/structure/B11078630.png)

![(6E)-2-(3,4-diethoxybenzyl)-6-(4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11078640.png)
